molecular formula C20H20O7 B12779461 2,3-Dehydrokievitone hydrate CAS No. 104691-93-2

2,3-Dehydrokievitone hydrate

Cat. No.: B12779461
CAS No.: 104691-93-2
M. Wt: 372.4 g/mol
InChI Key: YPJVZUCLYTYXEP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dehydrokievitone hydrate involves several steps. One method includes the palladium-catalyzed coupling reaction of 2′,4′,5,7-tetrakis(benzyloxy)-8-iodoisoflavone with 2-methyl-3-butyn-2-ol to form the corresponding 8-(3-hydroxy-3-methylbutynyl)isoflavone . This intermediate undergoes catalytic hydrogenation to yield 2′,4′,5,7-tetrahydroxy-8-(3-hydroxy-3-methylbutyl)isoflavone, which is then dehydrated to produce 2,3-Dehydrokievitone . The final step involves hydration to obtain this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis typically follows similar routes as described above, with optimizations for large-scale production. This may include the use of more efficient catalysts and reaction conditions to increase yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2,3-Dehydrokievitone hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: Reduction reactions can alter the double bonds within the isoflavonoid structure.

    Substitution: Substitution reactions can occur at the hydroxyl or methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield fully saturated isoflavonoids.

Mechanism of Action

The mechanism of action of 2,3-Dehydrokievitone hydrate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2,3-Dehydrokievitone hydrate can be compared with other isoflavonoids such as:

    Genistein: Another isoflavonoid with similar cytotoxic effects but different molecular targets.

    Daidzein: Known for its estrogenic activity, which is not a characteristic of this compound.

    Biochanin A: Shares some antimicrobial properties but differs in its specific mechanisms of action.

The uniqueness of this compound lies in its dual activity against bacterial toxins and cancer cells, making it a promising candidate for further research and development .

Properties

CAS No.

104691-93-2

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

IUPAC Name

3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-hydroxy-3-methylbutyl)chromen-4-one

InChI

InChI=1S/C20H20O7/c1-20(2,26)6-5-12-15(23)8-16(24)17-18(25)13(9-27-19(12)17)11-4-3-10(21)7-14(11)22/h3-4,7-9,21-24,26H,5-6H2,1-2H3

InChI Key

YPJVZUCLYTYXEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)O

Origin of Product

United States

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